molecular formula C22H24ClN3O4S B2997025 2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878056-20-3

2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2997025
CAS No.: 878056-20-3
M. Wt: 461.96
InChI Key: BWSVHVUKMLUKJL-UHFFFAOYSA-N
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Description

The compound 2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a structurally complex molecule featuring an indole core substituted with a sulfonamide-linked acetamide moiety. The indole ring is sulfonylated at the 3-position, connected to a 2-oxoethyl group bearing a 3-chlorophenylamino substituent. This compound shares structural motifs with anti-inflammatory and kinase-inhibiting agents, particularly due to the sulfonamide and chlorophenyl groups, which are common in pharmacologically active molecules .

Properties

IUPAC Name

2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)31(29,30)15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSVHVUKMLUKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide , identified by its CAS number 878056-20-3 , is a complex organic molecule with potential biological activities. Its structure includes a sulfonamide moiety, which is known for various pharmacological properties, including antimicrobial and antitumor effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClN3O4SC_{22}H_{24}ClN_{3}O_{4}S, with a molecular weight of 462.0 g/mol . The presence of the 3-chlorophenyl group and the sulfonamide functionality suggests significant interactions with biological targets.

PropertyValue
CAS Number878056-20-3
Molecular FormulaC22H24ClN3O4S
Molecular Weight462.0 g/mol

Research indicates that compounds containing sulfonamide groups often exhibit their biological activity through inhibition of specific enzymes or receptors. The proposed mechanisms for the activity of this compound include:

  • Enzyme Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
  • Receptor Modulation : The indole moiety can interact with serotonin receptors, potentially influencing neurotransmitter pathways.

Antimicrobial Activity

A study involving structurally similar compounds demonstrated that chloroacetamides exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their lipophilicity and ability to penetrate bacterial membranes .

Antitumor Activity

Preliminary studies on related indole derivatives have shown promise in antitumor applications. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several chloroacetamides were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures to our target compound displayed significant inhibition zones against S. aureus, while showing moderate activity against E. coli due to differences in cell wall structure .

Case Study 2: Antitumor Potential

Research published in the Journal of Medicinal Chemistry highlighted a series of indole-based compounds that exhibited cytotoxic effects on various cancer cell lines. These compounds were effective at low micromolar concentrations, suggesting that our target compound may also possess similar properties .

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups : The trifluoromethyl group in increases metabolic stability compared to the target compound’s 3-chlorophenyl group, which may reduce oxidative degradation.
  • Heterocyclic Modifications: Thiazolidinone-containing analogs (e.g., ) introduce additional hydrogen-bonding sites but may reduce cell permeability due to increased polarity.

Functional Group Variations in Indole-Based Acetamides

Table 2: Functional Group Impact on Bioactivity

Compound Name Functional Group Modifications Inferred Pharmacological Impact Reference
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide Fluoro-biphenyl propanamide Enhanced CNS penetration due to fluorine
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral phenylethyl group Stereospecific receptor interactions
Target Compound Diethylacetamide; 3-chlorophenylamino-sulfonylethyl Optimized logP for membrane permeability

Key Findings :

  • Fluorine Substitution : The fluoro-biphenyl group in improves blood-brain barrier penetration, a feature absent in the target compound.
  • Chiral Centers : Stereochemistry in may confer selectivity for enzymatic targets, whereas the target compound lacks chiral centers.
  • Lipophilicity: The N,N-diethylacetamide in the target compound likely improves solubility in nonpolar environments compared to simpler acetamides.

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